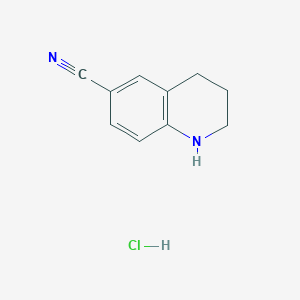1,2,3,4-Tetrahydroquinoline-6-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC15984894
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11ClN2 |
|---|---|
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6,12H,1-2,5H2;1H |
| Standard InChI Key | JIRKFIJSEAIOCH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)C#N)NC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₀H₁₁ClN₂, corresponding to a molecular weight of 202.66 g/mol . Its systematic IUPAC name is 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, with synonyms including 6-cyano-1,2,3,4-tetrahydroisoquinoline hydrochloride and SCHEMBL4224148 . The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.
Structural Features
The molecule consists of a tetrahydroisoquinoline scaffold—a bicyclic structure combining a benzene ring fused to a piperidine ring—with a cyano (-CN) group at the 6-position and a hydrochloride counterion . The 3D conformation reveals planar aromatic regions and a puckered piperidine ring, influencing its reactivity and intermolecular interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation or cyclization reactions involving cyanide precursors. A patented method for analogous tetrahydroisoquinoline derivatives involves:
-
Dissolving the free base in a mixed solvent system (e.g., ethanol-water or isopropanol-water).
-
Heating to 65–85°C for dissolution.
-
Gradual cooling to 5–35°C to precipitate crystalline product .
For example, a 88% yield was achieved using ethanol-water (9:1 v/v) with subsequent vacuum drying at 40°C .
Optimization Strategies
-
Solvent Selection: Lower alkanols (methanol, ethanol) improve solubility, while water induces crystallization .
-
Temperature Control: Slow cooling (3–4 hours) minimizes impurities and enhances crystal purity .
-
Purification: Recrystallization from isopropanol reduces triphenylcarbinol impurities to <0.1% .
Physicochemical Properties
Thermal and Spectral Characteristics
Stability and Reactivity
The compound is hygroscopic and requires storage under anhydrous conditions. The cyano group participates in nucleophilic additions, while the tetrahydroisoquinoline core undergoes electrophilic substitution at the 7-position .
Applications in Pharmaceutical Chemistry
Intermediate for Drug Synthesis
The compound serves as a precursor for Li Tasite (a hypothetical antineoplastic agent) and other tetrahydroisoquinoline-based therapeutics . Its cyano group facilitates further functionalization via:
-
Hydrolysis to carboxylic acids.
-
Reduction to primary amines.
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315 | Causes skin irritation | Wear gloves and lab coat |
| H319 | Causes serious eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume